5-Benzylidene-3-(tert-butyl)-2-thioxoimidazolidin-4-one
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Overview
Description
5-Benzylidene-3-(tert-butyl)-2-thioxoimidazolidin-4-one is a heterocyclic compound that belongs to the class of thiazolidinediones. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzylidene-3-(tert-butyl)-2-thioxoimidazolidin-4-one typically involves the reaction of benzaldehyde with 3-(tert-butyl)-2-thioxoimidazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Benzylidene-3-(tert-butyl)-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Benzylidene-3-(tert-butyl)-2-thioxoimidazolidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in the treatment of diabetes and other metabolic disorders.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-Benzylidene-3-(tert-butyl)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-butyl)-2-thioxoimidazolidin-4-one
- 5-Benzylidene-2-thioxoimidazolidin-4-one
- 3-(tert-butyl)-2-thioxo-5-methylimidazolidin-4-one
Uniqueness
5-Benzylidene-3-(tert-butyl)-2-thioxoimidazolidin-4-one is unique due to the presence of both the benzylidene and tert-butyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C14H16N2OS |
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Molecular Weight |
260.36 g/mol |
IUPAC Name |
(5Z)-5-benzylidene-3-tert-butyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C14H16N2OS/c1-14(2,3)16-12(17)11(15-13(16)18)9-10-7-5-4-6-8-10/h4-9H,1-3H3,(H,15,18)/b11-9- |
InChI Key |
KEASERCVQFZBQO-LUAWRHEFSA-N |
Isomeric SMILES |
CC(C)(C)N1C(=O)/C(=C/C2=CC=CC=C2)/NC1=S |
Canonical SMILES |
CC(C)(C)N1C(=O)C(=CC2=CC=CC=C2)NC1=S |
Origin of Product |
United States |
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